molecular formula C9H17NO2 B13533734 Methyl 2-(4-methyl-3-piperidyl)acetate

Methyl 2-(4-methyl-3-piperidyl)acetate

Cat. No.: B13533734
M. Wt: 171.24 g/mol
InChI Key: MGOYZIYHCVPAJF-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-3-piperidyl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry, particularly in the synthesis of various drugs and biologically active molecules .

Properties

IUPAC Name

methyl 2-(4-methylpiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-4-10-6-8(7)5-9(11)12-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYZIYHCVPAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-3-piperidyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated piperidine derivatives .

Scientific Research Applications

Methyl 2-(4-methyl-3-piperidyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-3-piperidyl)acetate involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and prolonging their action. This mechanism is similar to that of methylphenidate, a well-known psychostimulant used in the treatment of ADHD .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methyl-3-piperidyl)acetate is unique due to its specific structure, which allows it to interact with neurotransmitter systems effectively. Its ability to inhibit the reuptake of norepinephrine and dopamine makes it a valuable compound in the development of drugs for neurological disorders .

Biological Activity

Methyl 2-(4-methyl-3-piperidyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H15N1O2C_8H_{15}N_1O_2. Its structure features a piperidine ring, which is known for its role in various biological activities. The compound's lipophilicity, indicated by its logP value, plays a crucial role in its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In a high-throughput screening against Mycobacterium tuberculosis, it was identified as one of the promising candidates with effective inhibition at concentrations as low as 6.3 µM .

CompoundMIC (µM)Target Pathogen
This compound6.3Mycobacterium tuberculosis

This compound's mechanism of action appears to involve targeting the MmpL3 protein, which is essential for the bacteria's survival . Further structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance potency while maintaining low cytotoxicity.

Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmitter systems. It has shown potential as a modulator of serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Computational models suggest that this compound can differentiate between agonist and antagonist responses at this receptor site .

Case Studies

  • Mycobacterial Inhibition : A study conducted by researchers at AbbVie screened over 100,000 compounds for anti-tubercular activity, identifying this compound as a lead candidate due to its selective inhibition of M. tuberculosis without significant toxicity to human cells .
  • Neuropharmacological Modulation : In another study focusing on drug design for neuropsychiatric conditions, this compound was evaluated for its ability to modulate serotonin receptor activity. The findings suggested that it could serve as a scaffold for developing new antidepressants .

Research Findings and Implications

The biological activity of this compound highlights its potential in both antimicrobial and neuropharmacological contexts. The following points summarize key findings:

  • Anti-tubercular Activity : Effective against M. tuberculosis, with an MIC of 6.3 µM.
  • Serotonin Modulation : Potentially acts as an agonist or antagonist at the 5-HT1A receptor.
  • SAR Studies : Ongoing research is focused on optimizing its chemical structure to enhance efficacy and reduce side effects.

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